9-Fluorenylmethyl pentafluorophenyl carbonate

Catalog No.
S714646
CAS No.
88744-04-1
M.F
C21H11F5O3
M. Wt
406.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl pentafluorophenyl carbonate

CAS Number

88744-04-1

Product Name

9-Fluorenylmethyl pentafluorophenyl carbonate

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate

Molecular Formula

C21H11F5O3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

CBBKZVZOEBSFQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

9-Fluorenylmethyl pentafluorophenyl carbonate, also known as Fmoc-OPfp, is a reagent commonly used in organic synthesis, particularly in the field of peptide chemistry []. It is a colorless crystalline solid derived from fluorene and pentafluorophenol []. Fmoc-OPfp plays a crucial role in the Fmoc/tBu strategy, a popular method for solid-phase peptide synthesis (SPPS) [].


Molecular Structure Analysis

The Fmoc-OPfp molecule consists of three key functional groups:

  • Fluorenylmethyl (Fmoc): This bulky aromatic group provides excellent protecting properties for the amine group during peptide chain assembly [].
  • Carbonate group (O-CO-O): This group acts as a highly reactive electrophile, readily transferring the Fmoc moiety to amine groups in peptide synthesis [].
  • Pentafluorophenyl (OPfp): This electron-withdrawing group enhances the electrophilicity of the carbonate group, facilitating the Fmoc transfer reaction [].

The combination of these functionalities makes Fmoc-OPfp a valuable reagent for controlled and efficient peptide synthesis.


Chemical Reactions Analysis

Synthesis

Fmoc-OPfp is typically synthesized from fluorenylmethyl chloride and sodium pentafluorophenoxide [].

Fmoc transfer in peptide synthesis

The primary application of Fmoc-OPfp is in Fmoc/tBu SPPS. Here, the Fmoc group of Fmoc-OPfp selectively reacts with the deprotected N-terminus of a growing peptide chain, forming an amide bond and transferring the Fmoc moiety to the newly formed amino acid []. This cycle is repeated for each amino acid addition, allowing for the stepwise construction of the desired peptide sequence.

Balanced chemical equation for Fmoc transfer:

Fmoc-OPfp + H2N-Peptide + Base -> Fmoc-Peptide + HOPfp + Salt

Decomposition

Fmoc-OPfp can decompose under acidic or basic conditions, releasing fluorenemethanol and pentafluorophenol [].

Physical and Chemical Properties

  • Melting point: 83-85 °C []
  • Boiling point: Decomposes above 100 °C []
  • Solubility: Soluble in dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) [, ]
  • Stability: Stable under neutral conditions. Decomposes in acids and bases [].

Fmoc-OPfp functions as a temporary protecting group for the N-terminus of a growing peptide chain during SPPS. The Fmoc group remains intact during peptide bond formation but can be selectively removed using mild acidic conditions (e.g., piperidine in DMF) []. This allows for the controlled addition of subsequent amino acids to the peptide chain. The electron-withdrawing pentafluorophenyl group in Fmoc-OPfp enhances the reactivity of the carbonate group, facilitating efficient Fmoc transfer.

Organic Synthesis

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a valuable reagent in organic synthesis, particularly for the introduction of a fluorenylmethoxycarbonyl (Fmoc) protecting group onto amine functionalities []. The Fmoc group is widely used in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic or basic conditions [, ]. Fmoc-OPfp reacts with primary and secondary amines to form the corresponding Fmoc-protected amines, which can be further elaborated to generate complex organic molecules [].

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-OPfp plays a crucial role in solid-phase peptide synthesis (SPPS), a powerful technique for the automated synthesis of peptides []. In SPPS, a growing peptide chain is assembled on a solid support with each amino acid residue being introduced sequentially. Fmoc-OPfp serves as the activating agent for the Fmoc-protected amino acid building blocks. The Fmoc group on the incoming amino acid is cleaved under basic conditions, allowing it to react with the free amine on the growing peptide chain []. This cycle of Fmoc deprotection, activation with Fmoc-OPfp, and coupling with the next amino acid is repeated until the desired peptide sequence is obtained [].

Advantages of Fmoc-OPfp

Fmoc-OPfp offers several advantages over other Fmoc activating agents:

  • High reactivity: Fmoc-OPfp exhibits high reactivity with primary and secondary amines, leading to efficient coupling reactions in SPPS [].
  • Mild reaction conditions: Fmoc-OPfp allows for Fmoc group introduction under relatively mild conditions, minimizing the risk of side reactions and racemization (conversion of L-amino acids to D-amino acids) [].
  • Ease of handling: Fmoc-OPfp is commercially available as a stable solid, making it convenient to handle and store in the laboratory setting [].

XLogP3

5.7

Wikipedia

Carbonic acid 9H-fluoren-9-ylmethyl pentafluorophenyl ester

Dates

Modify: 2023-08-15

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